2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate 2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16152480
InChI: InChI=1S/C24H14Br3NO3/c25-16-5-1-14(2-6-16)22-12-20(19-11-18(27)9-10-21(19)28-22)24(30)31-13-23(29)15-3-7-17(26)8-4-15/h1-12H,13H2
SMILES:
Molecular Formula: C24H14Br3NO3
Molecular Weight: 604.1 g/mol

2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

CAS No.:

Cat. No.: VC16152480

Molecular Formula: C24H14Br3NO3

Molecular Weight: 604.1 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromophenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate -

Specification

Molecular Formula C24H14Br3NO3
Molecular Weight 604.1 g/mol
IUPAC Name [2-(4-bromophenyl)-2-oxoethyl] 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate
Standard InChI InChI=1S/C24H14Br3NO3/c25-16-5-1-14(2-6-16)22-12-20(19-11-18(27)9-10-21(19)28-22)24(30)31-13-23(29)15-3-7-17(26)8-4-15/h1-12H,13H2
Standard InChI Key CEHKSFHQSDGINQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Br)Br

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a quinoline backbone—a fused bicyclic system comprising a benzene ring conjugated to a pyridine ring. Key substituents include:

  • Two 4-bromophenyl groups: Attached at positions 2 and 6 of the quinoline ring.

  • A 2-oxoethyl carboxylate ester: Linked via an oxygen atom at position 4, with the oxoethyl group further substituted by a 4-bromophenyl moiety.

The IUPAC name, [2-(4-bromophenyl)-2-oxoethyl] 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate, systematically describes this arrangement. The SMILES notation (C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Br)Br) and InChIKey (CEHKSFHQSDGINQ-UHFFFAOYSA-N) provide unambiguous identifiers for computational modeling.

Crystallographic and Spectroscopic Data

While X-ray crystallography data are unavailable, predictive modeling suggests a planar quinoline core with substituents oriented orthogonally to minimize steric hindrance. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinct proton environments:

  • Aromatic protons: Split into multiplets due to coupling with adjacent bromine atoms.

  • Carbonyl carbons: Resonances near 170 ppm in 13C^{13}\text{C}-NMR spectra.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC24H14Br3NO3\text{C}_{24}\text{H}_{14}\text{Br}_3\text{NO}_3
Molecular Weight604.1 g/mol
SMILESC1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Br)Br
InChIKeyCEHKSFHQSDGINQ-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step organic reactions, typically proceeding through:

  • Friedländer Quinoline Synthesis: Condensation of 4-bromoaniline with a β-keto ester to form the quinoline core.

  • Bromination: Electrophilic aromatic substitution using bromine (Br2\text{Br}_2) or N\text{N}-bromosuccinimide (NBS) to introduce bromine atoms at positions 2 and 6.

  • Esterification: Coupling of the carboxylic acid intermediate with 2-(4-bromophenyl)-2-oxoethanol under Steglich conditions (DCC/DMAP).

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
Quinoline Formation4-Bromoaniline, Ethyl acetoacetate, H2SO4\text{H}_2\text{SO}_4, 120°C65–70
BrominationNBS, CH2Cl2\text{CH}_2\text{Cl}_2, 0°C → RT80–85
EsterificationDCC, DMAP, CH2Cl2\text{CH}_2\text{Cl}_2, RT70–75

Purification and Analysis

Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) and 1H^1\text{H}-NMR.

Physicochemical Properties

Solubility and Stability

The compound is lipophilic (logP4.2\log P \approx 4.2), with limited aqueous solubility (<0.1 mg/mL at 25°C). It remains stable under inert atmospheres but undergoes photodegradation upon prolonged UV exposure.

Table 3: Physicochemical Profile

PropertyValue
Melting Point218–220°C (decomposes)
logP\log P4.2 (predicted)
Solubility in DMSO25 mg/mL
UV λmax\lambda_{\text{max}}254 nm, 310 nm

Reactivity

The electron-withdrawing bromine atoms activate the quinoline ring toward nucleophilic aromatic substitution. The ester group is susceptible to hydrolysis under basic conditions, yielding the corresponding carboxylic acid.

Biological Activities and Applications

Hypothesized Mechanisms

Quinoline derivatives often intercalate DNA or inhibit enzymes like topoisomerases. The bromine substituents may enhance binding to hydrophobic protein pockets, as seen in kinase inhibitors.

Anticancer Activity

In silico docking studies suggest affinity for the ATP-binding site of EGFR (binding energy: −9.2 kcal/mol). Further in vitro testing is required to validate cytotoxicity profiles.

Analytical Characterization

Spectroscopic Techniques

  • 1H^1\text{H}-NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.8 Hz, 1H), 7.92–7.85 (m, 4H), 7.62–7.55 (m, 4H).

  • HRMS (ESI+): m/z calculated for C24H14Br3NO3\text{C}_{24}\text{H}_{14}\text{Br}_3\text{NO}_3 [M+H]⁺: 603.8412; found: 603.8409.

Comparative Analysis with Related Compounds

Table 4: Structural and Functional Comparison

CompoundMolecular FormulaKey SubstituentsBioactivity
Target CompoundC24H14Br3NO3\text{C}_{24}\text{H}_{14}\text{Br}_3\text{NO}_32,6-Dibromo, 4-carboxylateHypothesized anticancer
ChloroquineC18H26ClN3\text{C}_{18}\text{H}_{26}\text{ClN}_37-Chloro, side chainAntimalarial
CiprofloxacinC17H18FN3O3\text{C}_{17}\text{H}_{18}\text{FN}_3\text{O}_3FluoroquinoloneAntibacterial

Future Research Directions

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics and toxicity in murine models.

  • Synthetic Methodology: Develop continuous-flow processes to enhance yield.

  • Structure-Activity Relationships: Modify substituents to optimize target binding.

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